molecular formula C13H11N3O5S B406486 3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE

3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B406486
M. Wt: 321.31g/mol
InChI Key: WMUODVQJKLVMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE is a chemical compound with the molecular formula C13H11N3O5S It is known for its unique structure, which includes a benzamide core substituted with a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 3-{[(2-Aminophenyl)sulfonyl]amino}benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the amino group.

Scientific Research Applications

3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE depends on its interaction with molecular targets. The nitrophenyl sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme function and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Nitrophenyl)sulfonyl]amino}benzamide: Similar structure but with the nitro group in the para position.

    3-{[(2-Methylphenyl)sulfonyl]amino}benzamide: Similar structure but with a methyl group instead of a nitro group.

    3-{[(2-Chlorophenyl)sulfonyl]amino}benzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of the nitro group in the ortho position, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific arrangement of functional groups can lead to unique interactions with biological targets, potentially resulting in distinct therapeutic effects.

Properties

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31g/mol

IUPAC Name

3-[(2-nitrophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C13H11N3O5S/c14-13(17)9-4-3-5-10(8-9)15-22(20,21)12-7-2-1-6-11(12)16(18)19/h1-8,15H,(H2,14,17)

InChI Key

WMUODVQJKLVMSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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